エタノール-2-13C

概要

説明

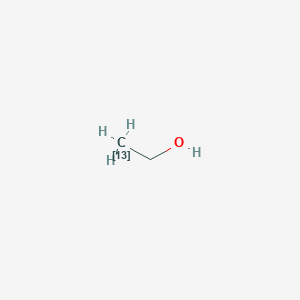

"Ethanol-2-13C" is an isotopically labeled form of ethanol, where the second carbon atom is enriched with the carbon-13 isotope. This labeling allows for detailed studies of ethanol's synthesis, molecular structure, chemical reactions, and both physical and chemical properties using various spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy.

Synthesis Analysis

The synthesis of 2-(methylthio)[1-13C]ethanol from [1-13C]acetic acid demonstrates the use of 13C labeling to study the conversion mechanisms and chemical reactions involved in producing ethanol derivatives. This process involves rearrangement reactions that are elucidated with the aid of 13C NMR spectroscopy, showcasing how isotopic labeling can reveal detailed insights into reaction pathways (Billington & Golding, 1982).

Molecular Structure Analysis

13C solid-state NMR studies of ethanol on MgO have highlighted the adsorption and decomposition of ethanol, revealing the formation of ethoxide as the primary chemisorbed species at room temperature. This study exemplifies how 13C labeling can be used to analyze the interactions of ethanol with surfaces and the resulting molecular transformations, providing insights into the molecular structure of surface-bound species (Liang, 1986).

Chemical Reactions and Properties

Research utilizing isotopically labeled ethanol (e.g., 12CH3-13CH2-OH) has shed light on the contributions of ethanol's carbon atoms to the formation of single-walled carbon nanotubes (SWNTs) via chemical vapor deposition (CVD). These findings illustrate the selective incorporation of carbon atoms from ethanol into SWNT structures and how different environmental conditions can influence these incorporation mechanisms, offering a deeper understanding of ethanol's chemical reactivity and properties in nanomaterial synthesis (Xiang et al., 2013).

Physical Properties Analysis

The study of ethanol-water mixtures has revealed molecular segregation at a concentrated level, indicating that most water molecules exist as small hydrogen-bonded strings and clusters within a fluid of close-packed methyl groups. This research, facilitated by neutron diffraction with isotope substitution, offers valuable insights into the anomalous thermodynamics of water-alcohol systems and the incomplete mixing at the molecular level, highlighting the unique physical properties of ethanol in mixtures (Dixit et al., 2002).

Chemical Properties Analysis

Ethanol's role in the synthesis of higher alcohols and oxygenates has been studied in contexts such as Fischer-Tropsch synthesis, where ethanol, especially when labeled with 14C, contributes to understanding the mechanisms of alcohol dehydrogenation and condensation reactions. These studies illustrate how ethanol can act as a chain growth initiator and how its conversion to other oxygenates can be traced, providing insights into its chemical properties in catalytic processes (Tau et al., 1987).

科学的研究の応用

同位体標識

エタノール-2-13Cは、エタノールの同位体標識前駆体です . 同位体標識は、反応または代謝経路を通じて追跡可能な変動を持つ原子である同位体を追跡するために使用される技術です。特に13C同位体の使用により、これらの経路を通じて炭素原子を追跡することができ、代謝過程に関する貴重な情報が得られます。

2,4-ジニトロフェニルヒドラジンの定量化

This compoundは、マトリックス支援レーザー脱離イオン化飛行時間型質量分析(MALDI-TOFMS)を用いて生成された2,4-ジニトロフェニルヒドラジンの定量化のための内部標準として使用されてきました . この用途は、2,4-ジニトロフェニルヒドラジンが特定の汚染物質の検出と定量化にしばしば使用される環境科学や汚染研究において特に役立ちます。

酵素酸化研究

This compoundは、酵素酸化研究に使用できます . 酵素酸化は代謝における重要なプロセスであり、同位体標識エタノールを使用することにより、研究者は酸化プロセスを詳細に追跡することができ、さまざまな酵素の機能と相互作用に関する洞察を得ることができます。

代謝フラックス解析

代謝フラックス解析は、this compoundが応用されるもう1つの分野です . 13C標識エタノールを使用することで、研究者は代謝経路を通じて炭素の流動を追跡することができ、これらの経路をマッピングし、さまざまな要因がどのように代謝速度に影響を与えるかを理解するのに役立ちます。

エタノール含有飲料の認証

This compoundは、エタノール含有飲料の認証に使用されます . エタノール中の13Cの特定の同位体分布は、発酵プロセスで使用される糖の起源を判断するために使用でき、合成エタノールまたは承認されていない供給源からの糖の添加など、不正行為を特定するのに役立ちます。

ブドウの生育条件の追跡

ブドウの水分状態と分子内13C分布の間に相関関係があることが示されています . したがって、this compoundは、ブドウの収穫から数年後でも、特定のワインを生み出したブドウの生育条件を遡って追跡するために使用できます .

作用機序

Target of Action

Ethanol-2-13C, also known as (213C)ethanol, primarily targets the brain’s neurons . It alters their membranes, ion channels, enzymes, and receptors . Ethanol also binds directly to the receptors for acetylcholine, serotonin, GABA, and the NMDA receptors for glutamate .

Mode of Action

Ethanol-2-13C interacts with its targets in several ways. It alters the membranes of neurons, as well as their ion channels, enzymes, and receptors . This interaction results in changes in the neuron’s function, affecting the transmission of signals in the brain .

Biochemical Pathways

Ethanol-2-13C affects various biochemical pathways. It is metabolized by the hepatic enzyme alcohol dehydrogenase . The metabolism of Ethanol-2-13C can be used for enzymatic oxidation and metabolic flux analyses . The intramolecular 13C-distribution in Ethanol-2-13C reveals the influence of the CO2-fixation pathway and environmental conditions on the site-specific 13C variation in glucose .

Pharmacokinetics

The pharmacokinetics of ethanol metabolism through alcohol dehydrogenase have been thoroughly explored .

Result of Action

The molecular and cellular effects of Ethanol-2-13C’s action are varied. It can cause changes in the function of neurons, affecting the transmission of signals in the brain . It can also be used as an internal standard to quantify the formed 2,4-dinitrophenylhydrazine using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOFMS) .

Action Environment

The action, efficacy, and stability of Ethanol-2-13C can be influenced by various environmental factors. The intramolecular 13C-distribution in Ethanol-2-13C reveals the influence of the CO2-fixation pathway and environmental conditions on the site-specific 13C variation in glucose . This suggests that factors such as temperature and water vapour deficit may be critical defining factors .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(213C)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQSCWFLJHTTHZ-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30480250 | |

| Record name | Ethanol-2-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

47.061 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14770-41-3 | |

| Record name | Ethanol-2-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14770-41-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What metabolic insights can be gained using Ethanol-2-13C?

A1: Ethanol-2-13C is a valuable tool for investigating metabolic pathways, particularly in microorganisms. [] In a study on Crithidia fasciculata, a parasitic protozoan, researchers used Ethanol-2-13C to track glucose metabolism under anaerobic conditions. [] By analyzing the 13C labeling patterns in downstream metabolites like succinate and glycerol, they could elucidate the organism's unique metabolic pathways, including CO2 fixation by phosphoenolpyruvate carboxykinase. [] This demonstrates the utility of Ethanol-2-13C in uncovering metabolic mechanisms.

Q2: How does the use of Ethanol-2-13C contribute to understanding radical formation in chemical reactions?

A2: While Ethanol-2-13C wasn't directly used in the referenced study on radical formation, its close isotopic relative, Ethanol-d6, played a crucial role. [] Researchers investigating the reaction of a high-valent iron-oxo species with ethanol used Ethanol-d6 to confirm the location of the unpaired electron in the ethanol-derived radical. [] By observing a mass shift in the HPLC-ESR-MS analysis when using Ethanol-d6, they definitively showed the radical formed was an oxygen-centered radical on the ethanol molecule. [] This highlights the value of stable isotope labeling in elucidating reaction mechanisms.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Methylbenzo[b]thiophene](/img/structure/B81734.png)